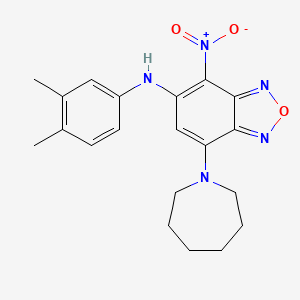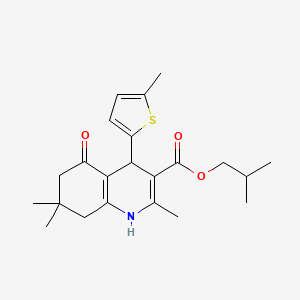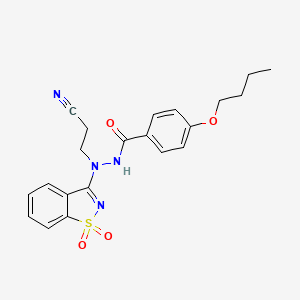![molecular formula C27H23N3O5 B11639033 (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639033.png)
(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, an indole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the diazinane trione core under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: For large-scale production, the synthesis is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The industrial process also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazinane trione core, resulting in the formation of reduced trione derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the indole and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized furan and indole derivatives, reduced trione compounds, and substituted analogs with modified functional groups.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
- (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE shares structural similarities with other indole-based compounds and furan derivatives.
- Compounds such as 2,3-dichloroaniline and steviol glycosides also exhibit unique chemical properties and biological activities.
Uniqueness: The uniqueness of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H23N3O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O5/c1-18-7-2-5-11-24(18)35-14-12-29-16-19(21-9-3-4-10-23(21)29)15-22-25(31)28-27(33)30(26(22)32)17-20-8-6-13-34-20/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b22-15- |
InChI Key |
KGCOPMRRBHHFBJ-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)
![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638958.png)

![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)
![ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638966.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638978.png)

![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11638985.png)

![ethyl (2Z)-2-benzylidene-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639005.png)
